N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)acetamide
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Overview
Description
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)acetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzothiazole derivative with isobutylsulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the benzothiazole derivative using acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfamoyl group.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and has been studied for its antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of microbial growth. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)acetamide can be compared with other benzothiazole derivatives, such as:
N-(6-arylbenzo[d]thiazol-2-yl)acetamides: These compounds have similar structures but different substituents on the benzothiazole ring, leading to variations in their biological activities.
N-(6-chlorobenzo[d]thiazol-2-yl)acetamide: This compound has a chlorine substituent instead of the sulfamoyl group, which can result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C13H17N3O3S2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H17N3O3S2/c1-8(2)7-14-21(18,19)10-4-5-11-12(6-10)20-13(16-11)15-9(3)17/h4-6,8,14H,7H2,1-3H3,(H,15,16,17) |
InChI Key |
ZUTVFDYXNOQGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C |
Origin of Product |
United States |
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